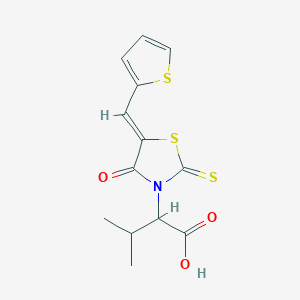

(Z)-3-methyl-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

A new effective approach to the synthesis of some novel series of (Z)-2-((4-oxo-5-(thiophen-2-ylmethylene)-4,5-dihydrothiazol-2-yl)amino) substituted acid is reported at room temperature, less reaction time with good to excellent yields . The synthesis of this compound has been reported in a publication, where it was synthesized at room temperature with less reaction time and good to excellent yields .

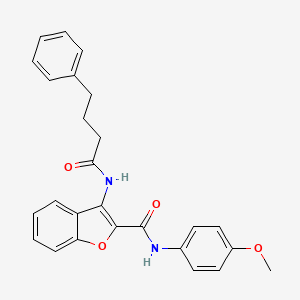

Molecular Structure Analysis

The molecular structure of this compound can be found in various scientific diagrams .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been reported in a publication . The synthesis involves the reaction of thiophen-2-carbaldehyde with rhodanine derivatives .

Aplicaciones Científicas De Investigación

GSK-3 Inhibitors Synthesis

Kamila and Biehl (2012) explored the microwave-assisted synthesis of novel bis(2-thioxothiazolidin-4-one) derivatives as potential glycogen synthase kinase-3 (GSK-3) inhibitors. These compounds, including variants of the specified chemical structure, were synthesized via condensation reactions under microwave conditions, demonstrating the utility of such derivatives in medicinal chemistry for the development of therapeutic agents targeting GSK-3 related pathways (Kamila & Biehl, 2012).

Photophysical Properties and DFT Study

Jachak et al. (2021) synthesized novel push-pull d-π-A type chromophores, including derivatives related to the compound . These studies highlighted the effect of structural manipulations on photophysical properties. The research aimed to understand intramolecular charge transfer characteristics, which are crucial for applications in materials science, especially in designing dyes and chromophores for various optical and electronic devices (Jachak et al., 2021).

Aldose Reductase Inhibitors

A study by Kučerová-Chlupáčová et al. (2020) focused on (4-oxo-2-thioxothiazolidin-3-yl)acetic acids as potent and selective aldose reductase inhibitors. This research is significant for therapeutic applications, especially in treating complications related to diabetes. The study not only demonstrated the compounds' efficacy as inhibitors but also explored their selectivity and potential improvements for further inhibition efficacy (Kučerová-Chlupáčová et al., 2020).

Selective Fluorescent Chemical Sensors

Research by Li Rui-j (2013) involved the synthesis of a derivative that showed a strong fluorescent quenching effect on Co2+, indicating its potential as a selective fluorescent chemical sensor. This specificity towards Co2+ makes it a promising candidate for applications in environmental monitoring and analytical chemistry (Li Rui-j, 2013).

Solar Cell Applications

Kim et al. (2006) discussed the molecular engineering of organic sensitizers for solar cell applications. The study included derivatives of the compound , focusing on their application in dye-sensitized solar cells (DSSCs). The research emphasized the importance of structural and electronic properties in achieving high conversion efficiencies, contributing to the development of more efficient renewable energy sources (Kim et al., 2006).

Direcciones Futuras

The compound has been tested for its antimicrobial and antitumor properties . Compounds with a high antimicrobial activity against Staphylococcus aureus and Cryptococcus neoformans have been identified . This suggests that this compound and its derivatives could have potential applications in the development of new antimicrobial and antitumor agents .

Propiedades

IUPAC Name |

3-methyl-2-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S3/c1-7(2)10(12(16)17)14-11(15)9(20-13(14)18)6-8-4-3-5-19-8/h3-7,10H,1-2H3,(H,16,17)/b9-6- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRVNIMNARZNNMR-TWGQIWQCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N1C(=O)C(=CC2=CC=CS2)SC1=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(C(=O)O)N1C(=O)/C(=C/C2=CC=CS2)/SC1=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2372893.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2372894.png)

![2-(3-methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2372897.png)

![3-(1'-Ethyl-5-(trifluoromethyl)-1H,1'H-[3,4'-bipyrazol]-1-yl)propanenitrile](/img/structure/B2372898.png)

![3-(2-chlorophenyl)-5-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1,2-oxazole-4-carboxamide](/img/structure/B2372904.png)

![2-{4-[4-(Trifluoromethyl)phenyl]oxan-4-yl}acetic acid](/img/structure/B2372907.png)